4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Description
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine is a heterocyclic compound featuring a piperidine ring substituted with a benzodioxolylmethyl group at the 4-position. This structure combines the lipophilic 1,3-benzodioxole moiety, known for enhancing bioavailability and target binding, with the piperidine scaffold, a common pharmacophore in medicinal chemistry. The compound is available as a hydrochloride salt (SY227200), facilitating its use in pharmacological studies . Its synthesis involves coupling reactions, as exemplified by derivatives like 3p (yield: 58%) in piperidine-based scaffolds .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10/h1-2,8,10,14H,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHCQZLXBLDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588785 | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76672-65-6 | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine typically involves the reaction of piperidine with a benzo[1,3]dioxole derivative. One common method includes the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as catalysts, along with cesium carbonate (Cs2CO3) as the base . The reaction conditions often require heating and stirring to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to influence GABA-ergic neurotransmission in the brain, which is associated with its anticonvulsant and antidepressant activities . The compound may also interact with other receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Table 1: Piperazine vs. Piperidine Derivatives
Antiproliferative and Anticancer Agents
BT44: A pyrazole-containing benzodioxol derivative (2-[4-(4-Benzo[1,3]dioxol-5-yl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxy-phenoxy]-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol) inhibits Hsp70 and activates caspases, showing promise in cancer therapy. Its pyrazole ring enables π-π stacking with Hsp70’s ATP-binding domain, while the benzodioxol group enhances membrane permeability . 4-Benzo[1,3]dioxol-5-yl-pyrrolo[3,2-c]quinoline (4g): Incorporating the benzodioxol moiety into a quinoline scaffold broadens antiproliferative activity (IG₅₀: 1–5 µM) across leukemia, melanoma, and renal cancers. The rigidity of the quinoline core improves DNA intercalation compared to flexible piperidine derivatives .
Table 2: Antiproliferative Agents
Central Nervous System (CNS) Agents
1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea (BPPU) : This piperazine-urea hybrid demonstrates dual anticonvulsant (ED₅₀: 12 mg/kg) and antidepressant effects in rodent models. The urea group facilitates serotonin receptor modulation, while benzodioxol enhances blood-brain barrier penetration .
This compound : The absence of urea and piperazine may limit CNS activity. However, piperidine’s conformational flexibility could support dopamine or sigma receptor binding, warranting further study .
Structural and Computational Insights
- Docking Studies : Derivatives like 4BC (4-benzo[1,3]dioxol-5-yl-5-(5-ethyl-2,4-dihydroxy-phenyl)-2H-pyrazole-3-carboxylic acid) show high docking scores for Hsp90 via Thr184 hydrogen bonding . The target compound’s piperidine ring may favor hydrophobic interactions over polar bonds, altering target specificity.
- Synthetic Accessibility : Piperidine derivatives (e.g., 3p) are synthesized in moderate yields (58%) via ester coupling , whereas piperazine analogs (BSM-0004) require multi-step sulfonamide conjugation .
Biological Activity
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine is a chemical compound characterized by its unique structure that combines a piperidine ring with a benzo[1,3]dioxole moiety. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17NO2
- CAS Number : 76672-65-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Neurotransmission : It is suggested that this compound influences GABAergic neurotransmission, which plays a crucial role in the central nervous system's inhibitory signaling pathways.
- Cell Cycle Arrest : Research indicates that it can induce apoptosis and cause cell cycle arrests at the S-phase and G2/M-phase in HeLa cells, demonstrating its potential as an anticancer agent.
Biological Activity Summary
The compound exhibits significant activity against various cancer cell lines. The following table summarizes its potency against selected cell lines:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| HeLa | 2.07 ± 0.88 | |
| A549 | 3.52 ± 0.49 |
Cellular Effects
This compound has notable effects on cellular processes:
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
- Enzyme Interaction : It interacts with various enzymes, potentially inhibiting their function and altering metabolic pathways. This interaction can lead to significant changes in cellular signaling and gene expression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study reported that the compound induced apoptosis in HeLa cells through the activation of specific signaling pathways associated with cell death.
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate potential applications in treating neurological disorders due to its modulation of GABAergic transmission .
- Synthesis and Characterization : Research has also focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
